Acide 5-chloro-2-iodobenzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Chloro-2-iodobenzoic acid derivatives typically involves halogenation reactions where specific conditions are tailored to introduce chlorine and iodine atoms into the benzoic acid framework. An example is the reaction sequence involving nitration, selective reduction, diazotization, and chlorination to synthesize related chloro- and fluoro-benzoic acids with excellent yield, highlighting the adaptable nature of halogen substitution in benzoic acid derivatives for constructing complex molecules (Yu et al., 2015).

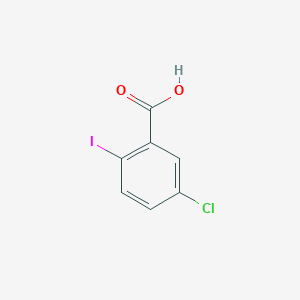

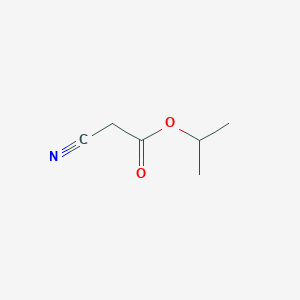

Molecular Structure Analysis

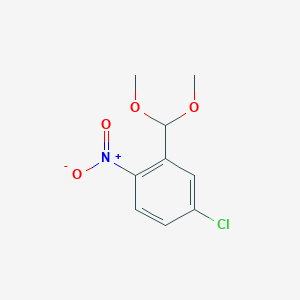

The molecular structure of 5-Chloro-2-iodobenzoic acid and its derivatives is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, which significantly influences their chemical reactivity and physical properties. The structure is further elucidated through spectral data, including NMR and mass spectrometry, providing insight into the compound's framework and substituent effects on its stability and reactivity.

Chemical Reactions and Properties

5-Chloro-2-iodobenzoic acid participates in various chemical reactions, including but not limited to, oxidation processes, where it serves as a precursor for the synthesis of alpha,beta-unsaturated carbonyl compounds and conjugated aromatic carbonyl systems through oxidation adjacent to carbonyl functionalities (Nicolaou et al., 2002). These reactions are pivotal in the synthesis of complex organic molecules with potential pharmacological applications.

Applications De Recherche Scientifique

Synthèse organique

“Acide 5-chloro-2-iodobenzoïque” est un composé aromatique halogéné. Ces types de composés sont souvent utilisés en synthèse organique car ils peuvent subir diverses réactions telles que la substitution, l'élimination et l'addition .

Précurseur d'autres composés

Ce composé peut servir de précurseur pour la synthèse d'autres composés chimiques. Par exemple, il peut être utilisé dans la préparation de divers détoxifiants d'agents neurotoxiques organophosphorés .

Préparation d'agents oxydants

De manière similaire à l'acide 2-iodobenzoïque, “this compound” pourrait potentiellement être utilisé dans la préparation de réactifs oxydants comme l'acide 2-iodoxybenzoïque (IBX) et le périodinane de Dess-Martin (DMP), tous deux utilisés comme oxydants doux .

Applications pharmaceutiques

Les acides benzoïques halogénés, comme “this compound”, sont souvent utilisés dans l'industrie pharmaceutique. Ils peuvent être utilisés dans la synthèse de divers médicaments .

Recherche et développement

Dans le domaine de la recherche et du développement, “this compound” peut être utilisé pour étudier ses propriétés et ses réactions avec d'autres composés .

Applications industrielles

Dans le secteur industriel, “this compound” peut être utilisé dans la production de colorants, de polymères et de résines .

Safety and Hazards

5-Chloro-2-iodobenzoic acid is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Orientations Futures

5-Chloro-2-iodobenzoic acid is a useful synthetic intermediate and is widely used in the synthesis of various compounds. It is used to prepare metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) and to synthesize quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase . Its future directions could include further exploration of its uses in the synthesis of other compounds.

Mécanisme D'action

Target of Action

5-Chloro-2-iodobenzoic Acid is a synthetic intermediate that has been used in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) . mGluR2 is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system by modulating excitatory neurotransmission .

Mode of Action

It is known to interact with its target, mglur2, as a positive allosteric modulator . This means it binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its neurotransmitter, glutamate .

Biochemical Pathways

The interaction of 5-Chloro-2-iodobenzoic Acid with mGluR2 can affect various biochemical pathways. mGluR2 is involved in the regulation of neurotransmission, and its activation can lead to the inhibition of cyclic AMP formation . This can have downstream effects on neuronal excitability and synaptic plasticity .

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 259 , which could influence its absorption and distribution in the body .

Result of Action

The activation of mGluR2 by 5-Chloro-2-iodobenzoic Acid can lead to various molecular and cellular effects. These include the modulation of neuronal excitability, which can influence various neurological processes .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-iodobenzoic Acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .

Propriétés

IUPAC Name |

5-chloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPQWTVTBCRPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158596 | |

| Record name | 5-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13421-00-6 | |

| Record name | 5-Chloro-2-iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)